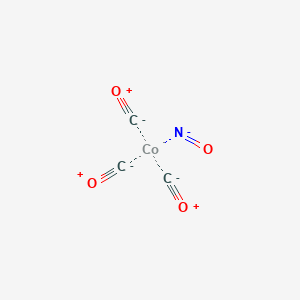
Aminothiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminothiol is a class of organic compounds containing a sulfhydryl group (-SH) and an amino group (-NH2) attached to the same carbon atom. Aminothiols have been extensively studied for their potential applications in various fields such as medicine, biochemistry, and environmental science.
Wissenschaftliche Forschungsanwendungen
Aminothiols have a wide range of applications in scientific research. They are commonly used as reducing agents in biochemical experiments and as antioxidants in cell culture studies. Aminothiols have also been investigated for their potential use as radioprotective agents and in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of aminothiols is based on their ability to donate a sulfhydryl group (Aminothiol) to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. Aminothiols also have the ability to scavenge peroxynitrite, a potent oxidant, and to chelate heavy metals.
Biochemische Und Physiologische Effekte
Aminothiols have been shown to have a variety of biochemical and physiological effects. They can protect cells from oxidative stress, promote cell proliferation, and enhance the immune response. Aminothiols have also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of aminothiols is their ability to reduce disulfide bonds in proteins, which is essential for the proper folding and function of many proteins. Aminothiols are also relatively stable and can be easily synthesized. However, aminothiols can be toxic at high concentrations and may interfere with some biochemical assays.
Zukünftige Richtungen
There are several areas of future research for aminothiols. One area of interest is the development of aminothiol-based radioprotective agents for use in cancer therapy. Another area of research is the investigation of aminothiols as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Additionally, the development of new synthesis methods for aminothiols and the investigation of their potential environmental applications are also areas of future research.
Conclusion:
In conclusion, aminothiols are versatile organic compounds with a wide range of applications in scientific research. Their ability to scavenge free radicals and protect cells from oxidative stress makes them a valuable tool in biochemistry, medicine, and environmental science. Further research into the synthesis, mechanism of action, and potential applications of aminothiols is warranted.
Synthesemethoden
Aminothiols can be synthesized through various methods such as the reduction of disulfides, the reaction of amino acids with thiols, or the reaction of amines with thiolating agents. The most common method for the synthesis of aminothiols is the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Eigenschaften
CAS-Nummer |
14097-00-8 |
|---|---|
Produktname |
Aminothiol |
Molekularformel |
H3NS |
Molekulargewicht |
49.1 g/mol |
IUPAC-Name |
thiohydroxylamine |
InChI |
InChI=1S/H3NS/c1-2/h2H,1H2 |
InChI-Schlüssel |
RSPCKAHMRANGJZ-UHFFFAOYSA-N |
SMILES |
NS |
Kanonische SMILES |
NS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)







![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)




